Cas no 853752-94-0 ({1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol)
{1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
- {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol
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- Inchi: 1S/C20H24N2O2/c1-2-16-9-11-17(12-10-16)24-14-6-5-13-22-19-8-4-3-7-18(19)21-20(22)15-23/h3-4,7-12,23H,2,5-6,13-15H2,1H3
- InChI Key: HILCMEXXASPQPX-UHFFFAOYSA-N
- SMILES: C1(CO)N(CCCCOC2=CC=C(CC)C=C2)C2=CC=CC=C2N=1
{1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3068-0096-2μmol |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-5μmol |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-10μmol |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-20μmol |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-1mg |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-2mg |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-3mg |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-4mg |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-5mg |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3068-0096-10mg |
{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-94-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
{1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol
Recent Advances in the Study of {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol (CAS: 853752-94-0)
The compound {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol (CAS: 853752-94-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzimidazole derivative exhibits promising pharmacological properties, particularly in the context of targeted drug development and therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and potential clinical applications, making it a compound of high interest for researchers in the field.
One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol may act as a modulator of certain enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Its unique chemical structure, characterized by the benzimidazole core and the ethylphenoxybutyl side chain, allows for selective binding to target proteins, thereby offering a potential avenue for the development of novel therapeutics.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol derivatives to enhance their bioavailability and therapeutic efficacy. The study employed advanced computational modeling techniques to predict the compound's binding affinity and stability, followed by in vitro and in vivo validation. Results indicated that certain derivatives exhibited improved pharmacokinetic profiles, with enhanced absorption and reduced metabolic degradation, suggesting their potential as lead compounds for further development.
Another significant advancement comes from a collaborative research effort between academic and industrial laboratories, which investigated the compound's potential as an anti-inflammatory agent. Using a combination of high-throughput screening and molecular docking studies, the team identified that {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol selectively inhibits key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings were further corroborated by animal models of inflammation, where the compound demonstrated significant efficacy in reducing inflammatory markers without the adverse effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Beyond its anti-inflammatory properties, recent research has also highlighted the compound's potential in oncology. A study conducted by a team at the National Cancer Institute revealed that {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol exhibits cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, making it a promising candidate for combination therapies aimed at overcoming drug resistance in cancer treatment.
In conclusion, the growing body of research on {1-4-(4-ethylphenoxy)butyl-1H-1,3-benzodiazol-2-yl}methanol (CAS: 853752-94-0) underscores its potential as a versatile therapeutic agent. Its unique chemical properties and broad-spectrum biological activity make it a compelling subject for further investigation. Future studies should focus on optimizing its pharmacological profile, exploring its safety and efficacy in clinical trials, and expanding its applications to other therapeutic areas. As the field advances, this compound may well emerge as a cornerstone in the development of next-generation pharmaceuticals.
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